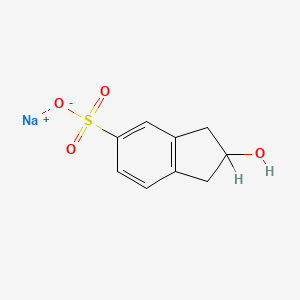

Sodium 2-hydroxyindan-5-sulphonate

Description

Contextualizing Sodium 2-hydroxyindan-5-sulphonate within Indan (B1671822) Chemistry

Indan and its derivatives have long been recognized for their presence in natural products and their utility as precursors in the synthesis of pharmaceuticals and other biologically active molecules. The introduction of a hydroxyl group at the 2-position of the indan skeleton, as seen in 2-hydroxyindan, provides a reactive site for further chemical transformations. The subsequent addition of a sodium sulfonate group to the aromatic ring at the 5-position, resulting in this compound, significantly alters the molecule's physical and chemical properties. This modification enhances its water solubility and introduces the potential for new types of chemical interactions, thereby expanding its utility in aqueous-based reaction systems and for the synthesis of novel, complex molecules. The strategic placement of both the hydroxyl and sulfonate groups makes this compound a bifunctional building block with considerable potential in synthetic chemistry.

Significance of Sulfonate Functionality in Organic Compounds

The sulfonate group (–SO₃⁻) is a powerful functional group that bestows unique characteristics upon organic molecules. Its high polarity and the presence of a negative charge render compounds containing it highly soluble in water and other polar solvents. Current time information in Finney County, US. This property is of paramount importance in a variety of applications, including the design of water-soluble dyes, pharmaceuticals, and surfactants. nih.govmdpi.com The sulfonate group is also a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring to which it is attached. nih.gov Furthermore, the sulfonic acid precursors to sulfonate salts are strong acids and can be used as catalysts in a range of chemical reactions. nih.gov The stability of the sulfonate group under a variety of reaction conditions also makes it a reliable functional handle in multi-step synthetic sequences. Current time information in Finney County, US.

Overview of Research Trajectories for Complex Organic Compounds

Modern organic chemistry research is increasingly focused on the development of sustainable and efficient synthetic methods for the creation of complex molecules with specific functions. lookchemicals.com Key trends include the exploration of green chemistry principles to minimize environmental impact, the design of novel catalysts to improve reaction efficiency, and the synthesis of functional materials with tailored properties for applications in electronics, materials science, and medicine. lookchemicals.comnih.gov The development of versatile building blocks, such as this compound, that can be readily modified to produce a diverse range of derivatives is central to these research efforts. pinpools.com The ability to combine different functional groups within a single molecule allows for the fine-tuning of its properties and opens up new avenues for the discovery of novel compounds with valuable applications. lookchemicals.com

Structure

3D Structure of Parent

Properties

CAS No. |

67851-69-8 |

|---|---|

Molecular Formula |

C9H9NaO4S |

Molecular Weight |

236.22 g/mol |

IUPAC Name |

sodium;2-hydroxy-2,3-dihydro-1H-indene-5-sulfonate |

InChI |

InChI=1S/C9H10O4S.Na/c10-8-3-6-1-2-9(14(11,12)13)5-7(6)4-8;/h1-2,5,8,10H,3-4H2,(H,11,12,13);/q;+1/p-1 |

InChI Key |

YONDSUKOHFMYRL-UHFFFAOYSA-M |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)S(=O)(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Chemical and Physical Properties

While specific experimental data for Sodium 2-hydroxyindan-5-sulphonate is not widely available in published literature, its properties can be inferred from the known characteristics of its parent structures, 2-hydroxyindan and the sulfonate group.

| Property | Value |

| Chemical Formula | C₉H₉NaO₄S |

| Molecular Weight | 236.22 g/mol |

| CAS Number | 67851-69-8 |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Expected to be soluble in water and other polar solvents |

This table contains predicted properties based on the compound's structure and the known properties of similar compounds.

Synthesis and Characterization

The synthesis of Sodium 2-hydroxyindan-5-sulphonate would likely involve a two-step process starting from indan (B1671822). The first step would be the introduction of the hydroxyl group at the 2-position, followed by the sulfonation of the aromatic ring.

A plausible synthetic route would begin with the oxidation of indan to 2-indanone, followed by reduction to 2-hydroxyindan. The subsequent sulfonation of 2-hydroxyindan would likely be achieved through electrophilic aromatic substitution using a sulfonating agent such as concentrated sulfuric acid or oleum. The sulfonation of aromatic compounds is a well-established reaction in organic chemistry. wikipedia.org The position of sulfonation on the aromatic ring is directed by the existing substituents. In the case of 2-hydroxyindan, the alkyl portion of the molecule is an ortho-, para-directing group. Therefore, sulfonation is expected to occur at the 5-position of the indan ring system. The final step would involve neutralization with a sodium base to form the sodium sulfonate salt.

Characterization of the resulting this compound would rely on standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the connectivity of the atoms and the positions of the functional groups. The ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons, the protons on the cyclopentane (B165970) ring, and the hydroxyl proton. The ¹³C NMR spectrum would show distinct signals for the carbon atoms in the aromatic ring, the cyclopentane ring, and the carbon bearing the hydroxyl group.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of the key functional groups. Characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the S=O stretches of the sulfonate group, and the C-H and C=C bonds of the aromatic and aliphatic parts of the molecule.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its structure.

Research Applications and Future Directions

Intermediate in Organic Synthesis

The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of more complex molecules. The hydroxyl group can be further functionalized through esterification, etherification, or oxidation, while the sulfonate group can be converted to other functional groups or used to impart water solubility to the final product. Its use as a precursor in the synthesis of pesticides, medicines, and surfactants has been suggested. buyersguidechem.comnih.gov

Potential in Medicinal Chemistry

The indan (B1671822) scaffold is a common motif in a number of biologically active compounds. The introduction of a sulfonate group can improve the pharmacokinetic properties of a drug candidate, such as its solubility and bioavailability. Therefore, this compound could serve as a building block for the synthesis of novel therapeutic agents.

Development of Functional Materials

The incorporation of sulfonated organic molecules into polymers can lead to materials with interesting properties, such as ion-exchange resins and proton-conducting membranes for fuel cells. The rigid indan structure combined with the hydrophilic sulfonate group could lead to the development of new functional polymers with unique thermal and mechanical properties.

Conclusion

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the chemical analysis of this compound, offering non-destructive methods to probe its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's carbon-hydrogen framework can be constructed.

For this compound, ¹H NMR spectra would be expected to show distinct signals corresponding to the different types of protons in the molecule: those on the aromatic ring, the aliphatic protons on the five-membered ring, and the proton of the hydroxyl group. The chemical shifts, signal splitting (multiplicity), and integration values provide information about the electronic environment, neighboring protons, and the relative number of protons, respectively. Due to its solubility, deuterated water (D₂O) is a common solvent for NMR analysis of this compound. rsc.orgbeilstein-journals.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The chemical shifts in the ¹³C spectrum help to identify the types of carbon atoms present (aromatic, aliphatic, or attached to a heteroatom like oxygen).

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.0 - 8.0 | Multiplets | Aromatic Protons (3H) |

| ¹H | 4.0 - 5.0 | Multiplet | CH-OH (1H) |

| ¹H | 2.5 - 3.5 | Multiplets | CH₂ groups (4H) |

| ¹³C | 130 - 150 | Singlet | Aromatic C-S & C-C |

| ¹³C | 115 - 130 | Singlet | Aromatic C-H |

| ¹³C | 65 - 80 | Singlet | C-OH |

Note: This table represents predicted values based on the known structure of this compound and general NMR principles. Actual experimental values may vary.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of this compound and providing insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), can determine the elemental composition with high accuracy. rsc.org

For this compound (C₉H₉NaO₄S), HRMS would be used to confirm its molecular formula by detecting the precise mass of the molecular ion. The fragmentation pattern can reveal the presence of key structural motifs. Common fragmentation pathways for this molecule would likely include the loss of the sulfonate group (SO₃), the loss of a water molecule (H₂O) from the hydroxyl group, and cleavage of the indan ring structure. libretexts.org

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound.

IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. Specific functional groups absorb at characteristic frequencies, providing a molecular "fingerprint." For this compound, key absorption bands would be expected for the O-H stretch of the alcohol, C-H stretches for the aromatic and aliphatic portions, S=O stretches of the sulfonate group, and C=C vibrations within the aromatic ring. researchgate.netresearchgate.net

Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. researchgate.net It provides information on vibrational modes that are often weak or absent in the IR spectrum, such as those of non-polar bonds. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring and the carbon backbone. rsc.org

Table 2: Characteristic IR/Raman Vibrational Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Type of Vibration |

|---|---|---|

| Hydroxyl (O-H) | 3600 - 3200 | Stretch, broad |

| Aromatic C-H | 3100 - 3000 | Stretch |

| Aliphatic C-H | 2950 - 2840 | Stretch |

| Aromatic C=C | 1600 - 1400 | Stretch |

| Sulfonate (S=O) | 1250 - 1150 | Asymmetric Stretch |

| Sulfonate (S-O) | 1070 - 1030 | Symmetric Stretch |

Note: This table is based on general characteristic frequencies for the indicated functional groups. umn.edu

UV-Visible (UV-Vis) spectrophotometry is a quantitative analytical technique that measures the absorption of ultraviolet or visible light by a substance. The aromatic ring in this compound acts as a chromophore, absorbing UV light at specific wavelengths. This property is the basis for its quantification.

In analytical method development, a UV-Vis spectrophotometer can be used to determine the wavelength of maximum absorbance (λ_max_). rsc.org A calibration curve can then be constructed by measuring the absorbance of a series of standard solutions of known concentrations. By plotting absorbance versus concentration, a linear relationship is established according to the Beer-Lambert law. This allows for the accurate determination of the concentration of this compound in unknown samples. This technique is often used as the detection method in conjunction with chromatographic separations. nih.gov

Chromatographic Separation and Purity Assessment

Chromatography is essential for separating this compound from any starting materials, by-products, or degradation products, thereby allowing for its purification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound. The development of a robust HPLC method is critical for quality control. A reversed-phase HPLC (RP-HPLC) method is typically employed for polar compounds. researchgate.net

Method development involves optimizing several parameters to achieve good separation (resolution), sharp peaks (efficiency), and reasonable analysis time. semanticscholar.org

Stationary Phase: A C18 or C8 column is commonly used, providing a non-polar stationary phase. researchgate.net

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) is used as the mobile phase. mdpi.comnih.gov The pH of the buffer is a critical parameter for controlling the retention of the anionic sulfonate group.

Detection: A UV detector set at the λ_max_ of the compound is typically used for quantification. vnu.edu.vn

Ion-Pair Chromatography: For highly polar, ionic compounds like this sulfonate, an ion-pairing reagent can be added to the mobile phase. This reagent, having a lipophilic tail and an ionic head, pairs with the analyte, increasing its retention on a reversed-phase column and improving peak shape. nih.gov

The method must be validated according to established guidelines to ensure its specificity, linearity, accuracy, precision, and robustness. mdpi.comijpsonline.com

Table 3: Example of a Hypothetical HPLC Method for this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 20 mM Phosphate Buffer (pH 3.5) |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at λ_max_ (e.g., 225 nm) |

| Injection Volume | 10 µL |

Note: This table outlines a typical starting point for method development. nih.govvnu.edu.vn The exact conditions would require experimental optimization.

Gas Chromatography (GC) Considerations for Volatile Derivatives

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, this compound is a salt and, therefore, non-volatile. To make it amenable to GC analysis, a derivatization step is essential to convert the analyte into a more volatile form. acs.orgsigmaaldrich.com This process modifies the functional groups of the analyte to increase its vapor pressure. sigmaaldrich.com

Common derivatization strategies for sulfonic acids and their salts include:

Esterification: The sulfonate group can be converted into a more volatile ester, such as an iso-propyl ester, by reacting it with an alcohol (e.g., isopropanol) under acidic conditions. nih.gov

Sulfonyl Chloride Formation: The sulfonic acid can be converted to its corresponding sulfonyl chloride, which is typically more volatile. acs.org

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility. sigmaaldrich.com

The choice of derivatization reagent and reaction conditions (e.g., temperature, time) must be carefully optimized to ensure a complete and reproducible reaction, leading to accurate quantification. sigmaaldrich.commdpi.com The presence of moisture can often interfere with derivatization reactions, so it is crucial to work under anhydrous conditions. sigmaaldrich.com Following derivatization, the resulting volatile derivative of 2-hydroxyindan-5-sulfonic acid can be separated and quantified using a standard GC system equipped with an appropriate detector, such as a flame ionization detector (FID) or a mass spectrometer (MS). nih.govmdpi.com

Capillary Electrophoresis Applications

Capillary electrophoresis (CE) is a highly efficient separation technique well-suited for the analysis of ionic species like this compound. youtube.comnih.gov It offers advantages such as high resolution, short analysis times, and minimal sample and reagent consumption. youtube.com The separation in CE is based on the differential migration of analytes in a narrow-bore capillary under the influence of a high-voltage electric field. youtube.com

For the analysis of this compound, a key consideration is the setup of the CE system. The fused silica (B1680970) capillary has silanol (B1196071) groups on its inner surface, which, at a pH above 3, are deprotonated, creating a negative charge. This leads to an electroosmotic flow (EOF) of the buffer solution towards the cathode. youtube.com Since the analyte is an anion, its electrophoretic migration will be towards the anode. By manipulating the buffer composition and pH, the magnitude and even the direction of the EOF can be controlled to achieve optimal separation from other sample components. youtube.comyoutube.com

Detection in CE can be accomplished using various methods:

Direct UV-Vis Detection: If the analyte possesses a chromophore, as the aromatic ring in 2-hydroxyindan-5-sulphonate does, direct detection using a UV-Vis or a diode-array detector (DAD) is feasible. youtube.com

Indirect UV Detection: For analytes with poor UV absorbance, an indirect method can be employed where a UV-absorbing ion is added to the buffer, and the analyte is detected as a decrease in the background absorbance. youtube.com

Mass Spectrometry (MS): Coupling CE with MS provides high sensitivity and structural information, aiding in peak identification and characterization. nih.gov

CE has been successfully applied to the analysis of various sulfonated compounds, demonstrating its potential for the characterization and purity assessment of this compound. nih.gov

Advanced Titrimetric and Gravimetric Analyses

While chromatographic techniques are powerful, classical methods like titrimetry and gravimetry can also provide accurate quantification of this compound, particularly for bulk analysis.

Titrimetric Analysis: Potentiometric titration is a suitable method for the quantification of sulfonic acids. core.ac.ukantpedia.com For the analysis of this compound, it would first need to be converted to its acidic form by passing it through a cation exchange resin in the hydrogen form. The resulting 2-hydroxyindan-5-sulfonic acid can then be titrated with a standardized strong base.

To improve the sharpness of the endpoint, especially in mixtures, non-aqueous titrations are often preferred for sulfonic acids. core.ac.ukacs.org Solvents like pyridine (B92270) or acetonitrile can be used, with a titrant such as tetrabutylammonium (B224687) hydroxide. core.ac.uk The endpoint is determined by monitoring the potential change with a pH meter equipped with appropriate electrodes. core.ac.uk This approach can allow for the differentiation of sulfonic acids from other acidic components that may be present. antpedia.com

Ion exchange to isolate the sodium ions. nih.govnih.gov

Selective elution of the sodium ions. nih.govnih.gov

Conversion of the eluted sodium to a stable, weighable precipitate, such as sodium sulfate (B86663) (Na₂SO₄), by treatment with sulfuric acid followed by ignition at a high temperature to a constant weight. nih.govnih.gov

This method, while time-consuming, can be highly accurate and serve as a definitive method for determining the sodium content. nih.govnih.gov

Method Validation and Quality Assurance in Analytical Research

Validation of analytical methods is essential to ensure that they are suitable for their intended purpose and generate reliable, reproducible data. mdpi.compnrjournal.comnih.gov The key parameters for method validation are discussed below in the context of analyzing this compound.

Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. acs.org This is typically assessed by analyzing a series of standard solutions of this compound at different concentrations. A calibration curve is then constructed by plotting the instrument response (e.g., peak area in chromatography) against the concentration. The linearity is evaluated by the correlation coefficient (r) or the coefficient of determination (R²), which should ideally be close to 1. acs.org

The Range of an analytical method is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. acs.org The intended application of the method dictates the required range. For instance, for quantifying the bulk substance, the range might be 80% to 120% of the target concentration, while for impurity determination, the range would need to cover from the quantitation limit to above the expected impurity level. rsc.org

Table 1: Illustrative Linearity Data for a Hypothetical HPLC Analysis of this compound

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 10 | 152,345 |

| 25 | 378,912 |

| 50 | 755,432 |

| 75 | 1,130,876 |

| 100 | 1,510,234 |

| 125 | 1,885,678 |

| Correlation Coefficient (r) | 0.9999 |

This table is for illustrative purposes only.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. sepscience.comtbzmed.ac.ir It represents the concentration at which the signal can be reliably distinguished from the background noise. sepscience.com

The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. sepscience.comtbzmed.ac.ir This is a critical parameter for the determination of impurities or trace amounts of the analyte.

LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. sepscience.comsepscience.com

Table 2: Typical LOD and LOQ Values for Aromatic Sulfonates in Chromatographic Methods

| Parameter | Typical Value Range | Method | Reference |

| LOD | 0.3 - 21 ppm | HPLC | nih.govresearchgate.net |

| LOQ | 1.0 - 35 ppm | HPLC | nih.govresearchgate.net |

| LOD | 0.033 ppm | HPLC | pnrjournal.com |

| LOQ | 0.1 - 1.05 ng/mL | GC-MS/MS | nih.gov |

These values are from studies on various aromatic sulfonates and serve as a general reference.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. acs.org It is usually expressed as the relative standard deviation (RSD). Precision is assessed at different levels:

Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment. rsc.org

Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or different equipment. rsc.org

Accuracy is the closeness of the test results obtained by the method to the true value. acs.org It is often assessed using a reference material with a known concentration of the analyte or by performing recovery studies. In recovery studies, a known amount of the analyte is added to a blank matrix, and the percentage of the analyte recovered by the method is calculated. rsc.org

Table 3: Example of Precision and Accuracy Data for an Analytical Method

| Parameter | Acceptance Criteria | Example Result |

| Precision (RSD) | ||

| Repeatability | ≤ 2% | 0.8% |

| Intermediate Precision | ≤ 3% | 1.5% |

| Accuracy (% Recovery) | ||

| 80% Concentration Level | 98.0 - 102.0% | 99.5% |

| 100% Concentration Level | 98.0 - 102.0% | 100.2% |

| 120% Concentration Level | 98.0 - 102.0% | 99.1% |

This table provides typical acceptance criteria and illustrative results for method validation. pnrjournal.comrsc.org

Robustness of Analytical Procedures

In the context of High-Performance Liquid Chromatography (HPLC), which is a common technique for the analysis of sulfonated compounds, a robustness study would typically involve varying parameters such as:

The pH of the mobile phase.

The composition of the mobile phase (e.g., the ratio of organic solvent to buffer).

The flow rate.

The column temperature.

The wavelength of UV detection.

The use of columns from different batches.

The results of these variations would be assessed against system suitability criteria, including peak resolution, tailing factor, retention time, and the quantitative results of the analyte.

While general principles of method validation are well-established under guidelines from the International Council for Harmonisation (ICH), specific data from robustness testing of this compound, including detailed research findings and data tables, are not available in the reviewed public literature. Therefore, a detailed discussion with specific experimental data for this compound cannot be provided.

Industrial and Synthetic Utility of Sodium 2 Hydroxyindan 5 Sulphonate As a Fine Chemical Intermediate

Role in the Synthesis of Complex Organic Molecules

The indane ring system, a fused bicyclic structure composed of a benzene (B151609) ring and a cyclopentane (B165970) ring, is recognized as a "privileged scaffold" in medicinal chemistry. eburon-organics.com This means that the indane core is a recurring motif in a variety of biologically active compounds. The presence of both a hydroxyl and a sulfonate group on the indane skeleton of Sodium 2-hydroxyindan-5-sulphonate provides reactive handles for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex organic molecules. lookchem.com

The indane framework is a key component of several commercially successful pharmaceutical drugs, including the HIV protease inhibitor Indinavir, the non-steroidal anti-inflammatory drug Sulindac, and the Alzheimer's medication Donepezil. eburon-organics.com The versatility of the indane structure allows for the creation of diverse pharmacophores, such as aminoindanes and indanediones, which are known to exhibit neuroleptic and neuroprotective properties. eburon-organics.com

This compound can serve as a crucial precursor for the synthesis of various pharmaceutical intermediates. The hydroxyl group can be readily oxidized to a ketone, derivatized to an ether, or replaced with other functional groups. The sulfonate group, while imparting water solubility, can also be a site for further chemical modification or can be removed if necessary. The synthesis of sulfur derivatives of indane-1,3-dione has been described, and preliminary pharmacological screening has shown the potential for biological activity in these compounds. nih.gov The ability to introduce new functionalities onto the indane ring system makes this compound a valuable starting point for the development of novel therapeutic agents. researchgate.net

Table 1: Examples of Indane-Based Pharmaceuticals

| Drug Name | Therapeutic Class | Key Indane-Related Structural Feature |

| Indinavir | HIV Protease Inhibitor | Aminoindanol moiety |

| Sulindac | NSAID | Indene acetic acid derivative |

| Donepezil | Acetylcholinesterase Inhibitor | Benzylpiperidine substituted indanone |

This table presents examples of pharmaceuticals based on the indane scaffold, highlighting the importance of this structural motif in drug discovery. The data is for illustrative purposes and based on established pharmaceutical knowledge.

The utility of sulfonated aromatic compounds extends to the agrochemical sector. For instance, naphthalene (B1677914) sulfonate derivatives are incorporated into agrochemical formulations as effective wetting and dispersing agents. google.com These additives enhance the performance of pesticides by ensuring even coverage and adherence to plant surfaces. google.com

While specific applications of this compound in agrochemicals are not extensively documented, its structural features suggest potential as a building block for new active ingredients or as a component in advanced formulations. The indane moiety can be functionalized to create novel pesticides, and the sulfonate group can improve the compound's solubility and dispersal properties, which are crucial for effective application in the field. The development of new pesticides is an ongoing effort to address crop diseases and pests, and the synthesis of novel sulfonate derivatives is a key area of research. beilstein-journals.org

Application in Polymer and Monomer Synthesis

Sulfonated monomers are critical in the development of advanced polymers with tailored properties. The introduction of a sulfonate group into a polymer backbone can significantly alter its characteristics, such as hydrophilicity, ion-exchange capacity, and thermal stability. researchgate.net Sulfonated aromatic polymers, for example, are extensively researched for their use as proton exchange membranes in fuel cells. researchgate.net

This compound, with its polymerizable hydroxyl group and its sulfonate functionality, represents a promising monomer for the synthesis of novel sulfonated polymers. Polymerization can be achieved through the hydroxyl group, incorporating the sulfonated indane unit into the polymer chain. The resulting polymers could exhibit unique properties derived from the rigid indane structure and the ionic nature of the sulfonate group. Such polymers could find applications in areas like water treatment membranes, specialty coatings, and as components in electronic devices. ontosight.ai The synthesis of sulfonated polymers from sulfonated monomers allows for precise control over the degree of sulfonation and the distribution of the ionic groups within the polymer structure, which in turn influences the material's properties. nih.gov

Table 2: Potential Polymer Architectures from this compound

| Polymer Type | Potential Monomer Role | Potential Properties and Applications |

| Polyester | Diol component | Enhanced thermal stability, ion-exchange capabilities for membranes. |

| Polyether | Ether linkage via hydroxyl group | Increased hydrophilicity, potential for biocompatible materials. |

| Polyurethane | Reaction with isocyanates | Introduction of rigid segments, potential for high-performance elastomers. |

This table outlines hypothetical polymer types that could be synthesized using this compound as a monomer, along with their potential properties and applications based on general principles of polymer chemistry.

Derivatization for Surfactant Development

Surfactants are amphiphilic molecules containing both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) part. essentialchemicalindustry.org The sulfonate group is a common hydrophilic head group in a large class of anionic surfactants. researchgate.net The synthesis of surfactants often involves the sulfonation of a hydrophobic organic molecule.

This compound provides a unique platform for the development of novel surfactants. The indane ring system can serve as the hydrophobic tail. By chemically modifying the hydroxyl group, for example, by esterification or etherification with long alkyl chains, the hydrophobicity of the molecule can be significantly increased. The existing sulfonate group would then function as the hydrophilic head. The rigid and compact structure of the indane core could lead to surfactants with interesting packing properties at interfaces, potentially resulting in enhanced detergency, emulsification, or foaming characteristics. The selective synthesis of hydroxy sulfonate surfactants with tailored properties is an active area of research. nih.gov

Exploration in Novel Materials Chemistry

The indane scaffold is not only relevant to pharmaceuticals but is also being explored in the field of materials science. For example, indane-1,3-dione derivatives have been investigated for their applications in electronics and photopolymerization, demonstrating the versatility of this chemical structure. nih.gov

The unique combination of a hydroxyl group, a sulfonate group, and a rigid bicyclic aromatic system in this compound makes it an intriguing candidate for the development of new materials. The sulfonate group can be used to introduce charge and influence the self-assembly of molecules, while the hydroxyl group offers a site for further functionalization. This could lead to the creation of novel liquid crystals, organic light-emitting diode (OLED) materials, or specialized sensors. The ability to synthesize indane derivatives with specific functionalities opens up possibilities for creating materials with tailored optical, electronic, or thermal properties. researchgate.net

Emerging Research Frontiers and Future Perspectives

Sustainable Synthesis of Indan (B1671822) Sulfonates

The chemical industry is increasingly adopting green chemistry principles to minimize its environmental impact. echemi.comindianchemicalsociety.com This involves designing processes that reduce or eliminate the use and generation of hazardous substances. rsc.org For the synthesis of indan sulfonates, this translates into several key strategies:

Use of Greener Solvents: Traditional organic solvents are often volatile and toxic. echemi.com Research is focused on replacing these with environmentally benign alternatives like water, supercritical fluids (e.g., CO2), and ionic liquids. echemi.comejcmpr.com Water, in particular, is an attractive solvent for its sustainability and is being used in reactions like the rhodium-catalyzed synthesis of indanones. organic-chemistry.org

Catalytic vs. Stoichiometric Reagents: Shifting from stoichiometric reagents, which are consumed in the reaction and generate significant waste, to catalytic approaches is a cornerstone of green chemistry. echemi.com Heterogeneous catalysts, such as zeolites, are particularly advantageous as they can be easily recovered and reused, improving atom economy. echemi.com

Renewable Feedstocks: Exploring the use of renewable resources instead of petroleum-based starting materials is a long-term goal for sustainable chemical production. echemi.com

Energy Efficiency: Employing methods like microwave irradiation can accelerate reaction times and reduce energy consumption compared to conventional heating methods. indianchemicalsociety.com

The principles of green chemistry aim to improve the "E-factor" (environmental factor), which is the ratio of waste generated to the desired product. echemi.com By optimizing reaction pathways, such as favoring addition reactions over substitutions or eliminations that have poor atom economy, the synthesis of indan sulfonates can become significantly more sustainable. echemi.com

Integration with Automated Synthesis and High-Throughput Experimentation

Modern drug discovery and materials science rely on the rapid synthesis and screening of large numbers of compounds to identify promising candidates. nih.govjapsonline.com The integration of automated synthesis platforms with high-throughput screening (HTS) is a powerful strategy for accelerating research on indan derivatives.

Automated Synthesis: Robotic workstations can perform chemical reactions in a parallel or sequential manner, enabling the rapid creation of a library of diverse indan derivatives. japsonline.com This allows chemists to systematically explore the chemical space around the Sodium 2-hydroxyindan-5-sulphonate core by varying substituents and their positions.

High-Throughput Screening (HTS): HTS combines automation, miniaturization, and data analysis to test thousands of compounds for a specific biological activity or material property in a short time. japsonline.comigi-global.com HTS assays are crucial for identifying "hits" from large compound libraries that can be further optimized into lead compounds. japsonline.com The technologies driving HTS are constantly evolving, with a move towards more complex and physiologically relevant cell-based assays. marketresearchfuture.com

| Technology | Application in Indan Derivative Research | Key Benefit |

| Automated Synthesis | Rapid generation of diverse indan sulfonate libraries. | Explores a wider chemical space quickly. |

| High-Throughput Screening (HTS) | Fast screening of libraries for biological activity (e.g., enzyme inhibition, receptor binding). japsonline.com | Accelerates the identification of lead compounds. nih.gov |

| Cell-Based Assays | Evaluation of compound effects in a more biologically relevant context. marketresearchfuture.com | Provides more accurate predictions of in-vivo efficacy. |

| Data Analysis Software | Management and interpretation of large datasets generated from HTS. marketresearchfuture.com | Enables efficient identification of structure-activity relationships. |

This integrated approach significantly shortens the discovery-to-development timeline for new drugs and materials based on the indan scaffold. nih.gov

Advanced Catalysis for Selective Functionalization

The ability to selectively modify specific C-H bonds in a molecule is a primary goal in modern organic synthesis. mdpi.comnih.gov For the indan skeleton, this means being able to introduce new functional groups at desired positions to fine-tune its properties. Advanced catalysis is key to achieving this control.

Transition-metal catalysis, particularly with metals like rhodium, palladium, and iridium, has been instrumental in developing methods for C-H activation and functionalization. mdpi.comelsevierpure.comrsc.org These catalysts can direct reactions to specific sites on the indan ring system, overcoming the inherent reactivity of the molecule. nih.gov

Key Catalytic Strategies:

Directing Groups: A functional group on the substrate can coordinate to the metal catalyst, directing the C-H activation to a nearby position. rsc.org

Catalyst-Controlled Selectivity: By carefully designing the catalyst, specifically the ligands surrounding the metal center, chemists can steer the reaction to a desired position, even overriding the influence of directing groups or the natural reactivity of the substrate. nih.govnih.gov For example, bulky dirhodium catalysts have been designed to favor functionalization at less sterically hindered C-H bonds. nih.gov

Enantioselective Catalysis: For creating chiral indan derivatives, which is crucial for many pharmaceutical applications, enantioselective catalysts are used. These catalysts, often featuring chiral ligands, can produce one enantiomer of a product in high excess, as demonstrated in the synthesis of chiral 3-aryl-1-indanones. organic-chemistry.orggoogle.com

These advanced catalytic methods provide unprecedented precision, allowing for the efficient and selective synthesis of complex indan derivatives that were previously difficult or impossible to access. elsevierpure.comresearchgate.net

Development of Novel Computational Models for Indan Chemistry

Computational chemistry and in silico modeling have become indispensable tools in chemical research, offering ways to predict molecular properties and guide experimental work, thereby saving time and resources. indianabiosciences.orgpharmabiz.com For indan derivatives, these models are used to understand structure-activity relationships (SAR) and to design new molecules with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. youtube.comfrontiersin.org By calculating molecular descriptors (e.g., electronic, hydrophobic, topological), researchers can build models that predict the activity of new, unsynthesized indan derivatives. nih.govnih.gov This allows for the virtual screening of large libraries of potential compounds to prioritize which ones to synthesize and test. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand) when bound to a target protein. nih.gov For a compound like this compound, docking studies can help visualize how it might interact with a biological target, such as an enzyme's active site, guiding the design of more potent inhibitors. ajol.info

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of a ligand-protein complex and the dynamics of their interaction. frontiersin.org

The development of these computational tools, often powered by artificial intelligence and machine learning, is accelerating the design of novel indan derivatives for various applications. nih.govindianabiosciences.org

| Computational Method | Purpose in Indan Research | Example Application |

| QSAR | Predict biological activity based on chemical structure. nih.gov | Screening a virtual library of indan sulfonates to predict their anti-inflammatory activity. |

| Molecular Docking | Predict the binding mode of an indan derivative to a protein target. nih.gov | Identifying key interactions between an indan-based drug candidate and its target enzyme. |

| MD Simulations | Assess the stability and dynamics of a protein-ligand complex. frontiersin.org | Confirming the stability of a predicted binding mode from a docking study. |

Multi-disciplinary Approaches in Indan Derivative Research

The complexity of modern scientific challenges necessitates collaboration across different fields. Research on indan derivatives like this compound is increasingly a multi-disciplinary effort, integrating chemistry, biology, computational science, and materials science.

Medicinal Chemistry: Synthetic chemists design and create new indan derivatives, which are then evaluated by biologists and pharmacologists for their therapeutic potential against diseases like cancer or inflammation. nih.gov

Materials Science: Chemists and physicists collaborate to develop novel indan-based materials with specific optical, electronic, or physical properties for applications in areas like electronics or coatings. nih.gov

Chemoinformatics: Computational chemists develop and use in silico models to predict the properties of new indan derivatives, guiding the efforts of synthetic chemists and reducing the need for extensive trial-and-error experimentation. nih.gov

Biocatalysis: The use of enzymes as catalysts for synthetic transformations is an area of growing interest, combining principles of biology and chemistry to achieve highly selective and sustainable reactions. rsc.org

This convergence of expertise is crucial for tackling complex problems and for translating fundamental research on indan derivatives into practical applications that can benefit society.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.